N-(4-methoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, with the molecular formula and a molecular weight of 374.5 g/mol, is a compound that exhibits potential pharmacological properties. This compound is classified as an organic chemical and belongs to the class of thiophene derivatives, which are known for their diverse biological activities.
N-(4-methoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is classified under organic compounds, specifically as an amide due to the presence of the carboxamide functional group. It also contains a thiophene ring, which contributes to its unique chemical properties.
The synthesis of N-(4-methoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic synthesis techniques. Key methods may include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Techniques like chromatography may be employed for purification.
The molecular structure of N-(4-methoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide features:
The compound's structural representation can be denoted using SMILES notation: COc1ccc(NC(=O)c2scc(-c3ccccc3)c2-n2cccc2)cc1 .
The compound has not been extensively characterized in terms of its physical properties such as boiling point or melting point, which remain unspecified in available sources .
N-(4-methoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can participate in various chemical reactions typical for amides and thiophene derivatives:
These reactions are influenced by the electronic properties of the substituents on the aromatic rings and the thiophene moiety, which may stabilize or destabilize intermediates during reaction pathways.
While specific physical properties like boiling point and melting point are not available, some general characteristics can be inferred:
Chemical properties include:
N-(4-methoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide holds potential applications in:
CAS No.: 14799-66-7
CAS No.:
CAS No.: 21416-14-8
CAS No.: 63451-47-8
CAS No.: 275823-92-2